4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that features a tert-butyl group, a pyrimidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a benzoyl chloride with an amine under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through nucleophilic substitution reactions involving pyrimidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyrimidine derivatives with suitable leaving groups in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)aniline
- 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)phenol
- 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzoic acid
Uniqueness
4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of both the tert-butyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-17(2,3)15-6-4-14(5-7-15)16(21)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSYWWSGJGKSQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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